Cas no 2229542-13-4 (tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate)

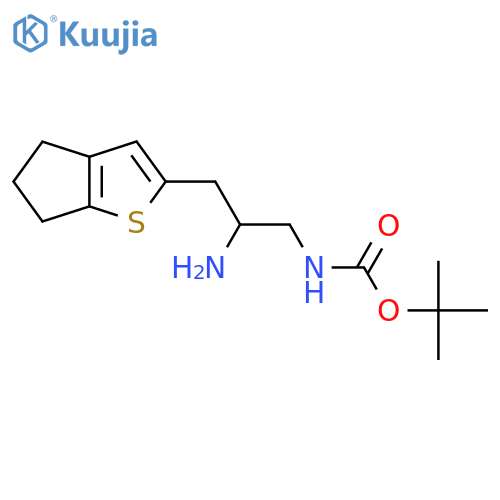

2229542-13-4 structure

商品名:tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate

- 2229542-13-4

- EN300-1883131

- tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate

-

- インチ: 1S/C15H24N2O2S/c1-15(2,3)19-14(18)17-9-11(16)8-12-7-10-5-4-6-13(10)20-12/h7,11H,4-6,8-9,16H2,1-3H3,(H,17,18)

- InChIKey: IAOCHGKIODEJIM-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC2=C1CCC2)CC(CNC(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 296.15584919g/mol

- どういたいしつりょう: 296.15584919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1883131-10.0g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 10g |

$7681.0 | 2023-06-01 | ||

| Enamine | EN300-1883131-0.5g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 0.5g |

$1714.0 | 2023-09-18 | ||

| Enamine | EN300-1883131-0.1g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 0.1g |

$1572.0 | 2023-09-18 | ||

| Enamine | EN300-1883131-5g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 5g |

$5179.0 | 2023-09-18 | ||

| Enamine | EN300-1883131-10g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 10g |

$7681.0 | 2023-09-18 | ||

| Enamine | EN300-1883131-0.05g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 0.05g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1883131-5.0g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 5g |

$5179.0 | 2023-06-01 | ||

| Enamine | EN300-1883131-0.25g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 0.25g |

$1642.0 | 2023-09-18 | ||

| Enamine | EN300-1883131-1g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 1g |

$1785.0 | 2023-09-18 | ||

| Enamine | EN300-1883131-2.5g |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propyl)carbamate |

2229542-13-4 | 2.5g |

$3501.0 | 2023-09-18 |

tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

2229542-13-4 (tert-butyl N-(2-amino-3-{4H,5H,6H-cyclopentabthiophen-2-yl}propyl)carbamate) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量